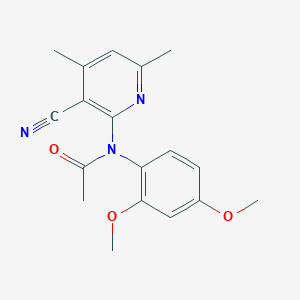

![molecular formula C13H18N2O2 B5512743 N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B5512743.png)

N-[4-(4-morpholinyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

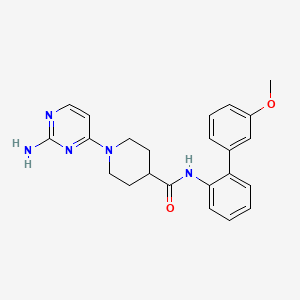

N-[4-(4-morpholinyl)phenyl]propanamide is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 234.136827821 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating the morpholinyl group, which displayed significant anticonvulsant activity across several preclinical seizure models. The compounds demonstrated broad spectra of activity and a superior safety profile compared to clinically relevant antiepileptic drugs, highlighting the potential of morpholinyl derivatives in epilepsy treatment Kamiński et al., 2015.

Antimicrobial Effects

Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi. The study found significant modulating activity when combined with amikacin against Pseudomonas aeruginosa, suggesting the potential of morpholine derivatives as antimicrobial agents or adjuvants in antimicrobial therapy Oliveira et al., 2015.

Treatment of Malaria

Norcross et al. (2019) described the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, leading to a compound with low-nanomolar activity against the intraerythrocytic stages of the malaria parasite. This study showcases the application of morpholinyl derivatives in developing potential antimalarial treatments Norcross et al., 2019.

Neuroprotection

Kamanaka et al. (2004) investigated the neuroprotective effects of ONO-1924H, a morpholinyl-containing compound, as an inhibitor of poly ADP-ribose polymerase (PARP) on cytotoxicity induced by hydrogen peroxide in PC12 cells and ischemic cerebral damage in vivo. The compound significantly reduced cell death and cerebral damage, indicating its potential as a therapeutic candidate for ischemic stroke Kamanaka et al., 2004.

Modulation of Specific Receptors

Wu et al. (2003) synthesized an orally bioavailable KCNQ2 potassium channel opener, demonstrating significant oral activity in reducing cortical spreading depressions in a rat model of migraine. This highlights the potential application of morpholinyl derivatives in the treatment of migraine through the modulation of specific ion channels Wu et al., 2003.

Safety and Hazards

The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents . For more detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer.

Mechanism of Action

Target of Action

Related compounds have been studied for their potential antibacterial activity . These compounds are thought to inhibit the activity of certain enzymes and proteins involved in bacterial growth and proliferation .

Mode of Action

This inhibition could result in a reduction in bacterial growth and proliferation .

Biochemical Pathways

Based on the antibacterial activity of related compounds, it can be inferred that the compound may affect pathways related to bacterial growth and proliferation .

Result of Action

Based on the antibacterial activity of related compounds, it can be inferred that the compound may lead to a reduction in bacterial growth and proliferation .

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-13(16)14-11-3-5-12(6-4-11)15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUYIZDOKRHVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

![2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5512683.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)

![ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5512713.png)

![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)

![4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5512719.png)

![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)

![1-(3-chlorophenyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5512756.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5512759.png)